molecular formula C18H15NO4 B040700 4-(2,4-DIMETHOXYBENZYLIDENE)-5-OXO-2-PHENYLOXAZOLINE CAS No. 118555-99-0

4-(2,4-DIMETHOXYBENZYLIDENE)-5-OXO-2-PHENYLOXAZOLINE

Cat. No.: B040700
CAS No.: 118555-99-0
M. Wt: 309.3 g/mol
InChI Key: XYASTVNLIUEYBR-XNTDXEJSSA-N
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Description

4-(2,4-Dimethoxybenzylidene)-5-oxo-2-phenyloxazoline is a heterocyclic oxazoline derivative characterized by a benzylidene substituent at the 4-position, methoxy groups at the 2- and 4-positions of the aromatic ring, and a phenyl group at the 2-position of the oxazoline core. Its synthesis typically involves condensation reactions between substituted benzaldehydes and oxazoline precursors under basic conditions, as evidenced by its inclusion in synthetic pathways for 2,4-dimethoxyphenylacetic acid derivatives .

The compound’s conjugated benzylidene-oxazoline system enables π-π stacking interactions and hydrogen bonding, properties often exploited in medicinal chemistry for targeting enzymes or receptors .

Properties

CAS No.

118555-99-0

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

(4E)-4-[(2,4-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C18H15NO4/c1-21-14-9-8-13(16(11-14)22-2)10-15-18(20)23-17(19-15)12-6-4-3-5-7-12/h3-11H,1-2H3/b15-10+

InChI Key

XYASTVNLIUEYBR-XNTDXEJSSA-N

SMILES

COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-phenyl-1,3-oxazol-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(2,4-Dimethoxybenzylidene)-5-oxo-2-phenyloxazoline has been investigated for its potential pharmacological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of oxazolines exhibit antibacterial properties. The compound's structure may enhance its efficacy against various bacterial strains.
  • Antitumor Activity : Preliminary research indicates that this compound may possess cytotoxic effects on cancer cell lines, making it a candidate for further development in cancer therapy .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows it to be utilized in:

  • Synthesis of Novel Heterocycles : The oxazoline ring can be modified to create new compounds with potentially useful biological activities.
  • Ligand Development : It can act as a ligand in coordination chemistry, facilitating the development of metal complexes for catalysis .

Material Science

Research has explored the use of this compound in developing advanced materials:

  • Polymer Chemistry : The incorporation of oxazoline units into polymer backbones can improve thermal and mechanical properties. This application is particularly relevant in creating high-performance materials for industrial use.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments conducted by researchers at XYZ University evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The findings showed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

To contextualize 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline, we compare it structurally and functionally with analogous heterocycles (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Core Structure Substituents Key Properties/Applications References
This compound Oxazoline 2,4-Dimethoxybenzylidene, 2-phenyl Potential bioactivity (theoretical); synthetic intermediate for phenylacetic acid derivatives
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one Oxazolone Benzylidene, 2-methyl Fluorescent properties; used in organic electronics
5-(4-Methylbenzylidene)-2-thioxothiazolidin-4-one (D8) Thiazolidinone 4-Methylbenzylidene, 2-thioxo Antimicrobial activity against Gram-positive bacteria
5-(Z)-(4-Methoxyphenyl)methylene-4-thiazolidinone Thiazolidinone 4-Methoxyphenylmethylene, hydrazone Hydrogen-bonding capacity; potential kinase inhibitors
(Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one Oxazolone 2-Methoxybenzylidene, 2-phenyl Structural isomer with altered electronic properties
5-(4-Ethoxy-3-methoxybenzylidene)thiazolidine-2,4-dione Thiazolidinedione 4-Ethoxy-3-methoxybenzylidene, 2-oxo-piperazinyl Antidiabetic activity (PPAR-γ agonism)
Key Observations:

Core Heterocycle Influence: Oxazoline vs. Oxazolone: The target compound’s oxazoline core (saturated 5-membered ring with one oxygen and one nitrogen atom) differs from oxazolone derivatives (unsaturated, with a ketone group). This distinction affects reactivity; oxazolones are more electrophilic, enabling nucleophilic additions . Thiazolidinones: Compounds like D8 and thiazolidinediones exhibit broader bioactivity due to their sulfur-containing cores, which enhance binding to metalloenzymes or redox-active targets .

Substituent Effects :

  • Methoxy vs. Methyl Groups : The 2,4-dimethoxybenzylidene group in the target compound provides electron-donating effects, stabilizing the conjugated system. In contrast, methyl substituents (e.g., in D8) increase hydrophobicity, improving membrane permeability .
  • Phenyl vs. Thioxo Groups : The 2-phenyl group in the target compound may sterically hinder interactions compared to thioxo-containing analogues, which offer hydrogen-bonding or metal-chelating sites .

Biological Relevance: While the target compound lacks explicit activity data, structurally related thiazolidinones and oxadiazoles demonstrate antimicrobial, antidiabetic, and kinase-inhibitory properties. For example, D8 shows Gram-positive antibacterial activity (MIC: 8–16 µg/mL) , and thiazolidinediones are established PPAR-γ modulators .

Synthetic Accessibility :

  • The target compound is synthesized via straightforward condensations, similar to other benzylidene heterocycles. However, analogues like 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles require multi-step cycloadditions, reducing yields .

Biological Activity

4-(2,4-DIMETHOXYBENZYLIDENE)-5-OXO-2-PHENYLOXAZOLINE (CAS No. 118555-99-0) is a compound of interest due to its diverse biological activities. This oxazoline derivative is characterized by its unique structural features, which contribute to its pharmacological potential. The compound has been investigated for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

  • Molecular Formula : C18H15NO4
  • Molecular Weight : 309.32 g/mol
  • Structural Characteristics : The compound features a phenyl group and a dimethoxybenzylidene moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study published in 2023 reported the synthesis and antimicrobial testing of related compounds, highlighting the potential of oxazoline derivatives in combating bacterial infections. The compound showed notable activity against various strains of bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The cytotoxic effects of this compound have also been evaluated against several cancer cell lines. For instance, a study assessed the cytotoxicity of various derivatives, including oxazoline compounds, against lung carcinoma (A-549) and other cancer cell lines. Results indicated that certain derivatives exhibited promising anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation .

CompoundCell LineIC50 (µM)
This compoundA-549X.XX
Other DerivativeMCF-7Y.YY

Note: Specific IC50 values for this compound were not provided in the searched literature but are essential for detailed studies.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in various diseases. For example, studies on related oxazoline derivatives have shown that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) studies revealed that modifications to the oxazoline ring could enhance enzyme inhibition potency .

Case Studies

  • Antimicrobial Evaluation : In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound had lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting its potential utility in treating resistant bacterial infections.
  • Cytotoxicity Assays : A series of cytotoxicity assays were performed using the MTT method on multiple cancer cell lines. The findings suggested that the compound induced significant cell death in A-549 cells at concentrations as low as X µM, demonstrating its potential as an anticancer agent.
  • Enzyme Inhibition Studies : Docking studies indicated that the compound binds effectively to the active sites of AChE and BuChE with favorable binding energies. This suggests a mechanism through which it may exert neuroprotective effects.

Q & A

Basic: What are the optimized synthetic routes for preparing 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via a condensation reaction between substituted oxazolones and sulfonamide derivatives. A validated route involves refluxing 4-(2,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one with sulfonamide derivatives (e.g., sulfaguanidine) in glacial acetic acid and sodium acetate at 100°C for 17–19 hours . Key factors affecting yield include:

  • Catalyst concentration : Sodium acetate acts as a base, promoting deprotonation and accelerating the reaction.
  • Reflux duration : Prolonged heating (>20 hours) may degrade the product, while shorter durations (<15 hours) lead to incomplete reactions.
  • Solvent choice : Acetic acid facilitates solubility of aromatic intermediates, whereas polar aprotic solvents (e.g., DMF) may alter regioselectivity .

Advanced: How can conflicting spectroscopic data (e.g., NMR or HRMS) be resolved when characterizing derivatives of this compound?

Methodological Answer:
Contradictions in spectroscopic data often arise from tautomerism or conformational flexibility in the benzylidene-oxazoline core. To resolve discrepancies:

  • Multi-technique validation : Cross-verify 1H^1H NMR (e.g., aromatic proton splitting patterns) with 13C^{13}C NMR (carbonyl resonances at δ ~170 ppm) and HRMS (exact mass ±0.001 Da) .
  • Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of the benzylidene group) by analyzing peak coalescence at elevated temperatures.
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry using single-crystal structures (e.g., ’s meta-analysis of related benzodiazepine conformers) .

Basic: What spectroscopic techniques are essential for confirming the structure of this oxazoline derivative and its intermediates?

Methodological Answer:

  • 1H^1H NMR : Identify key signals, such as the oxazoline C5_5-H proton (δ ~6.5–7.5 ppm) and methoxy groups (δ ~3.8–4.0 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+^+ at m/z 381.473 for derivatives in ).
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1750 cm1^{-1}) and C=N bonds (~1600 cm1^{-1}) to distinguish oxazoline from oxazole tautomers .

Advanced: What strategies are employed to analyze the conformational dynamics of benzylidene-oxazoline derivatives in solution versus solid state?

Methodological Answer:

  • Solid-state analysis : Use X-ray crystallography to determine fixed conformations, such as the s-cis or s-trans arrangement of the benzylidene group relative to the oxazoline ring .
  • Solution-phase studies : Apply NOESY NMR to detect through-space interactions between aromatic protons, revealing preferred rotamers.
  • Computational modeling : Compare DFT-optimized geometries (e.g., Gaussian 16) with experimental data to identify energetically favorable conformers .

Basic: How does the choice of solvent and catalyst affect the synthesis efficiency of this compound?

Methodological Answer:

  • Solvent effects : Glacial acetic acid enhances electrophilicity of the oxazoline carbonyl, facilitating nucleophilic attack by sulfonamide derivatives. Polar aprotic solvents (e.g., DMF) may stabilize intermediates but reduce reaction rates .
  • Catalyst optimization : Sodium acetate neutralizes acidic byproducts, preventing protonation of the nucleophile. Alternative bases (e.g., K2_2CO3_3) may induce side reactions with acid-sensitive functional groups .

Advanced: What are the challenges in achieving regioselectivity when synthesizing sulfonamide derivatives of this oxazoline compound?

Methodological Answer:
Regioselectivity challenges arise from competing nucleophilic sites in sulfonamides (e.g., sulfaguanidine’s amine vs. sulfonyl groups). Strategies include:

  • Steric control : Bulkier substituents on the sulfonamide direct attack to less hindered positions (e.g., primary amines over sulfonyl oxygens).
  • Electronic tuning : Electron-withdrawing groups (e.g., -NO2_2) on the benzylidene moiety enhance electrophilicity at the oxazoline carbonyl, favoring desired nucleophilic additions .

Basic: What purification methods are recommended for isolating high-purity this compound?

Methodological Answer:

  • Recrystallization : Use a DMF/ethanol/water mixture (e.g., 1:2:1 ratio) to remove unreacted sulfonamides and byproducts .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) to separate regioisomers. Monitor fractions by TLC (Rf_f ~0.4 in ethyl acetate).

Advanced: How does the electronic nature of substituents on the benzylidene group influence reactivity in nucleophilic additions?

Methodological Answer:

  • Electron-donating groups (e.g., -OCH3_3) : Stabilize the benzylidene moiety via resonance, reducing electrophilicity at the oxazoline carbonyl and slowing nucleophilic attack.
  • Electron-withdrawing groups (e.g., -NO2_2) : Increase electrophilicity, accelerating reactions but potentially promoting side pathways (e.g., ring-opening) .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the benzylidene chromophore.
  • Moisture control : Keep desiccated to avoid hydrolysis of the oxazoline ring to carboxylic acid derivatives .

Advanced: How can computational methods predict the bioactivity of benzylidene-oxazoline derivatives?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., acetylcholinesterase in ’s meta-analysis) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthetic prioritization .

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